4-Amino-2-(aminomethyl)phenol
CAS No.: 79352-72-0
Cat. No.: VC21118255
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 79352-72-0 |
---|---|
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
IUPAC Name | 4-amino-2-(aminomethyl)phenol |
Standard InChI | InChI=1S/C7H10N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4,8-9H2 |
Standard InChI Key | PZKNKZNLQYKXFV-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1N)CN)O |
Canonical SMILES | C1=CC(=C(C=C1N)CN)O |
Introduction
Chemical Identity and Structure
4-Amino-2-(aminomethyl)phenol is an aminophenol derivative characterized by two nitrogen-containing functional groups attached to a phenolic ring structure. The compound features a primary amino group at the para (4) position and an aminomethyl substituent at the ortho (2) position relative to the hydroxyl group .
Basic Identifiers
Parameter | Value |
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CAS Registry Number | 79352-72-0 |
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
IUPAC Name | 4-amino-2-(aminomethyl)phenol |
Synonyms | 2-aminomethyl-4-aminophenol, 2-aminomethyl-p-aminophenol |
InChI | InChI=1S/C7H10N2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4,8-9H2 |
SMILES | C1=CC(=C(C=C1N)CN)O |
The structural architecture of 4-amino-2-(aminomethyl)phenol consists of a benzene ring with three substituents: a hydroxyl group, an amino group, and an aminomethyl group. This arrangement creates a unique electronic distribution that influences its chemical reactivity and physical properties .
Physical and Chemical Properties
4-Amino-2-(aminomethyl)phenol exhibits specific physical and chemical characteristics that determine its behavior in various environments and applications.
Physical Properties
The compound typically appears as a solid at room temperature. Due to the presence of multiple functional groups capable of hydrogen bonding, it shows specific solubility patterns in various solvents .
Chemical Properties
The chemical properties of 4-amino-2-(aminomethyl)phenol are largely dictated by the presence of its three functional groups:
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The phenolic hydroxyl group (acidic character)
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The primary amino group at position 4 (basic character)
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The aminomethyl group at position 2 (basic character)
These functional groups can participate in various chemical reactions, including:
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Electrophilic aromatic substitution
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Nucleophilic reactions through the amino groups
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Acid-base reactions
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Oxidation-reduction processes
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Complexation with metal ions
Computed Properties
Property | Value | Reference |
---|---|---|
XLogP3 | 0.1 | PubChem |
Hydrogen Bond Donor Count | 3 | PubChem |
Hydrogen Bond Acceptor Count | 3 | PubChem |
Rotatable Bond Count | 1 | PubChem |
Exact Mass | 138.079312947 Da | PubChem |
Salt Forms and Derivatives
Dihydrochloride Salt
The dihydrochloride salt of 4-amino-2-(aminomethyl)phenol (CAS: 135043-64-0) is a commercially important form of the compound. This salt has the molecular formula C7H10N2O·2HCl or C7H12Cl2N2O, with a molecular weight of 211.09 g/mol .
The dihydrochloride salt formation significantly enhances the water solubility of the compound, making it more suitable for various applications where aqueous solutions are required. This form typically appears as a white to off-white crystalline powder .
Other Forms
Various other derivatives and related compounds exist, including:
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The hydrochloride salt (CAS: 159621-78-0) with a molecular formula of C7H11ClN2O
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Related compounds such as 2-(aminomethyl)phenol (CAS: 932-30-9), which differs in the position of the amino group
Synthesis Methods
Several approaches exist for the synthesis of 4-amino-2-(aminomethyl)phenol and its derivatives. These methods vary in complexity, yield, and applicability to different scales of production.
Patent-Based Synthesis Methods
According to patent information, aminomethyl-phenols can be prepared through catalytic hydrogenation of precursor compounds. One approach involves the hydrogenation of compounds such as 2-N,N-dialkylaminomethyl-4-nitro phenols to yield the corresponding aminomethyl-phenols .
Synthesis of Related Compounds
For related compounds such as 4-(2-aminoethyl)phenol (tyramine), documented synthesis methods include:
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Heating 4-(2-hydroxyethyl)-2,6-di-tert-butylphenol with hydrobromic acid
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Subsequent treatment of the resulting 4-(2-bromoethyl)phenol with ammonia in methanol
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Final conversion of the hydrobromide salt to the free base using alkaline solution
These methods may provide insights into potential synthetic routes for 4-amino-2-(aminomethyl)phenol, with appropriate modifications to account for the different substitution pattern.
Applications and Uses
4-Amino-2-(aminomethyl)phenol and its salts have various applications in research, chemical synthesis, and potentially in pharmaceutical development.
Research Applications
The compound serves as an important research chemical, particularly in studies involving:
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Organic synthesis as a building block
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Structure-activity relationship studies
Industrial Applications
In industrial settings, the compound and its derivatives may find use in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume